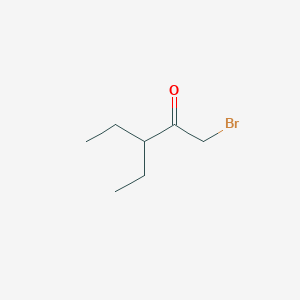
1-Bromo-3-ethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-ethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and an ethyl group attached to the third carbon of a pentan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpentan-2-one can be synthesized through the bromination of 3-ethylpentan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of hydrobromic acid (HBr) in the presence of a suitable solvent and catalyst can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes such as 3-ethylpent-2-ene.
Reduction: Formation of 3-ethylpentan-2-ol.
Scientific Research Applications
1-Bromo-3-ethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethylpentan-2-one primarily involves its reactivity as a brominated ketone. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution and elimination reactions. The carbonyl group (C=O) also plays a crucial role in its reactivity, allowing for reduction and other transformations .
Comparison with Similar Compounds
1-Bromo-3-methylbutan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-2-pentanone: Lacks the ethyl group, making it less sterically hindered.
3-Bromo-2-pentanone: Bromine attached to the third carbon instead of the first.
Uniqueness: 1-Bromo-3-ethylpentan-2-one is unique due to the presence of both a bromine atom and an ethyl group, which influence its reactivity and steric properties. This combination makes it a valuable intermediate for synthesizing a variety of complex organic molecules .
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-3-ethylpentan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
QWALMOOMARWFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















